

Disodium Citrate as an Anticoagulant in Hemodialysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium citrate*

Cat. No.: *B093818*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regional citrate anticoagulation (RCA) has emerged as a safe and effective alternative to systemic heparin anticoagulation in hemodialysis procedures, particularly for patients at a high risk of bleeding.^[1] This document provides detailed application notes and protocols for the use of citrate, with a focus on the principles of regional anticoagulation. While the term "**disodium citrate**" is specified, the vast majority of clinical literature and established protocols utilize trisodium citrate for this purpose. The underlying principle of anticoagulation—the chelation of ionized calcium—remains the same. This document will primarily refer to "citrate" and will specify the exact formulation (e.g., trisodium citrate) as documented in the cited protocols.

The primary mechanism of citrate's anticoagulant effect is the chelation of ionized calcium in the blood, an essential cofactor in the coagulation cascade.^[1] By infusing a citrate solution into the arterial line of the extracorporeal circuit, the ionized calcium concentration is lowered to a level that prevents clotting within the dialyzer and bloodlines.^[1] This effect is localized to the dialysis circuit, as the citrate-calcium complexes are removed by the dialyzer, and any remaining citrate that enters the systemic circulation is rapidly metabolized by the liver, skeletal muscle, and kidneys into bicarbonate, thereby restoring normal systemic calcium levels and avoiding systemic anticoagulation.^{[2][3]}

Data Presentation

Table 1: Comparison of Anticoagulant Properties: Citrate vs. Heparin

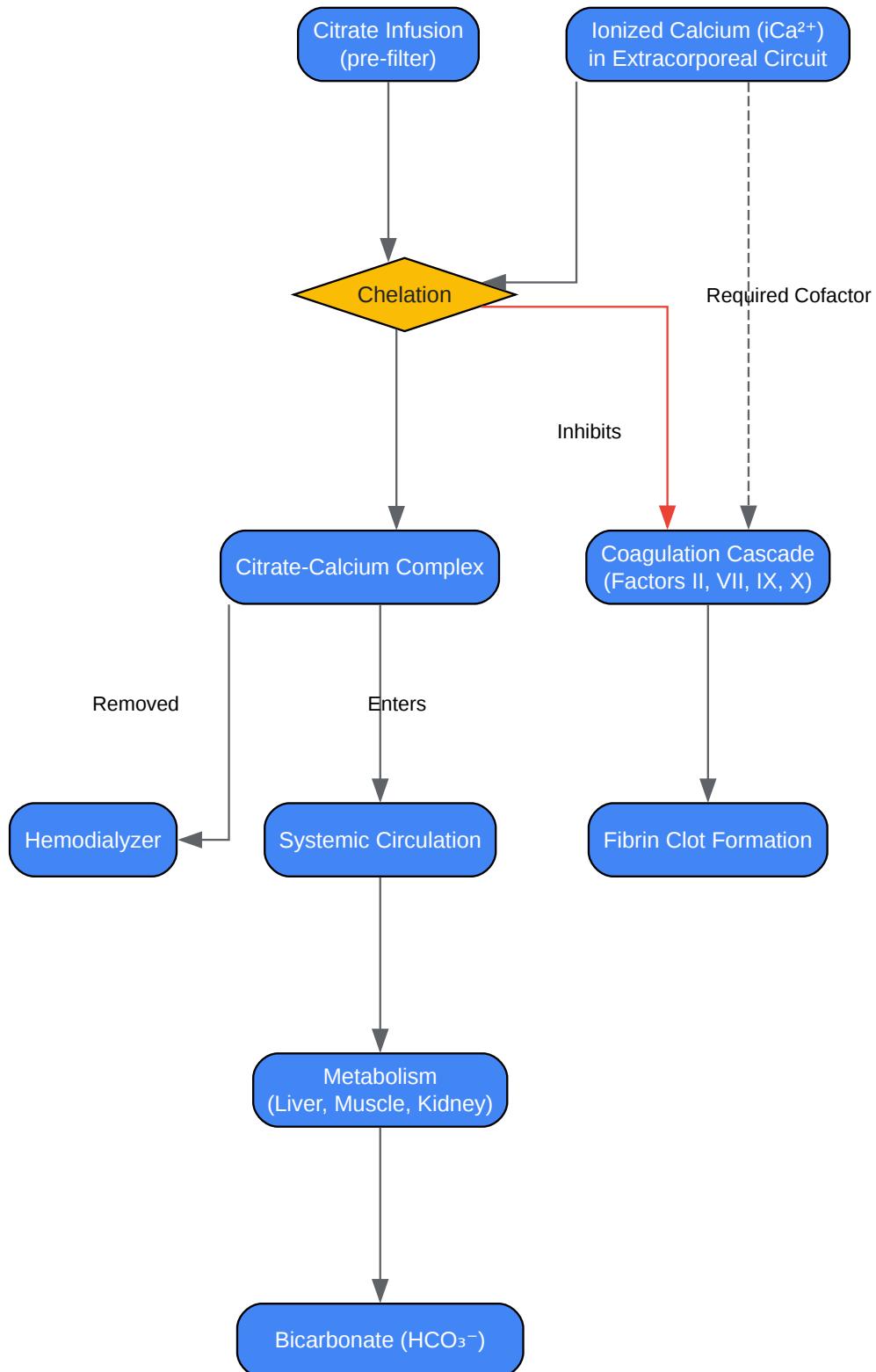

Parameter	Regional Citrate Anticoagulation (RCA)	Systemic Heparin Anticoagulation
Mechanism of Action	Chelates ionized calcium, inhibiting multiple steps of the coagulation cascade. ^[1]	Binds to antithrombin III, potentiating its inactivation of thrombin and factor Xa.
Anticoagulation Locus	Primarily localized to the extracorporeal circuit. ^[2]	Systemic (entire patient circulatory system). ^[3]
Monitoring	Post-filter ionized calcium (iCa), systemic iCa, total calcium to iCa ratio.	Activated Clotting Time (ACT) or Activated Partial Thromboplastin Time (aPTT).
Reversal	Not typically required due to rapid metabolism; calcium infusion can be adjusted.	Protamine sulfate.
Half-life	~5 minutes in plasma.	30-150 minutes (unfractionated heparin).
Common Side Effects	Metabolic alkalosis, hypocalcemia, hypernatremia. ^[1]	Bleeding, heparin-induced thrombocytopenia (HIT).

Table 2: Efficacy of Regional Citrate Anticoagulation in Hemodialysis

Outcome Measure	Study Findings	Citation
Circuit Clotting	RCA is effective in preventing circuit clotting. In one study, only 3 out of 1051 dialysis sessions with RCA experienced dialyzer clotting.	[4]
Dialysis Adequacy (Kt/V)	Use of citrate as the sole anticoagulant resulted in comparable clearance of solutes to heparin.	[5]
Catheter-Related Bacteremia	Trisodium citrate (TSC) 30% as a catheter-locking solution significantly reduced catheter-related bacteremia rates compared to heparin (1.1 vs 4.1 episodes per 1000 catheter-days).	[6]
Bleeding Complications	Dialysis-associated bleeding was more frequent with low-dose heparin compared to hypertonic citrate therapy.	[7]
Hospitalization	The use of 46.7% citrate solution as a catheter lock effectively reduced hospitalization in chronic kidney disease patients on hemodialysis.	[4]

Signaling Pathways and Logical Relationships

Mechanism of Citrate Anticoagulation

[Click to download full resolution via product page](#)

Caption: Mechanism of Citrate Anticoagulation in the Extracorporeal Circuit.

Experimental Protocols

Protocol 1: Regional Citrate Anticoagulation for Intermittent Hemodialysis

This protocol is a synthesis of methodologies described in published studies.[\[4\]](#)[\[8\]](#)

1. Materials:

- Citrate Solution: 0.5 M sodium citrate solution.[\[8\]](#)
- Calcium-free Dialysate.[\[8\]](#)
- Calcium Replacement Solution: 0.5 M calcium chloride solution.[\[8\]](#)
- Hemodialysis machine equipped with separate infusion pumps for citrate and calcium.
- Point-of-care blood gas analyzer for ionized calcium measurements.

2. Procedure:

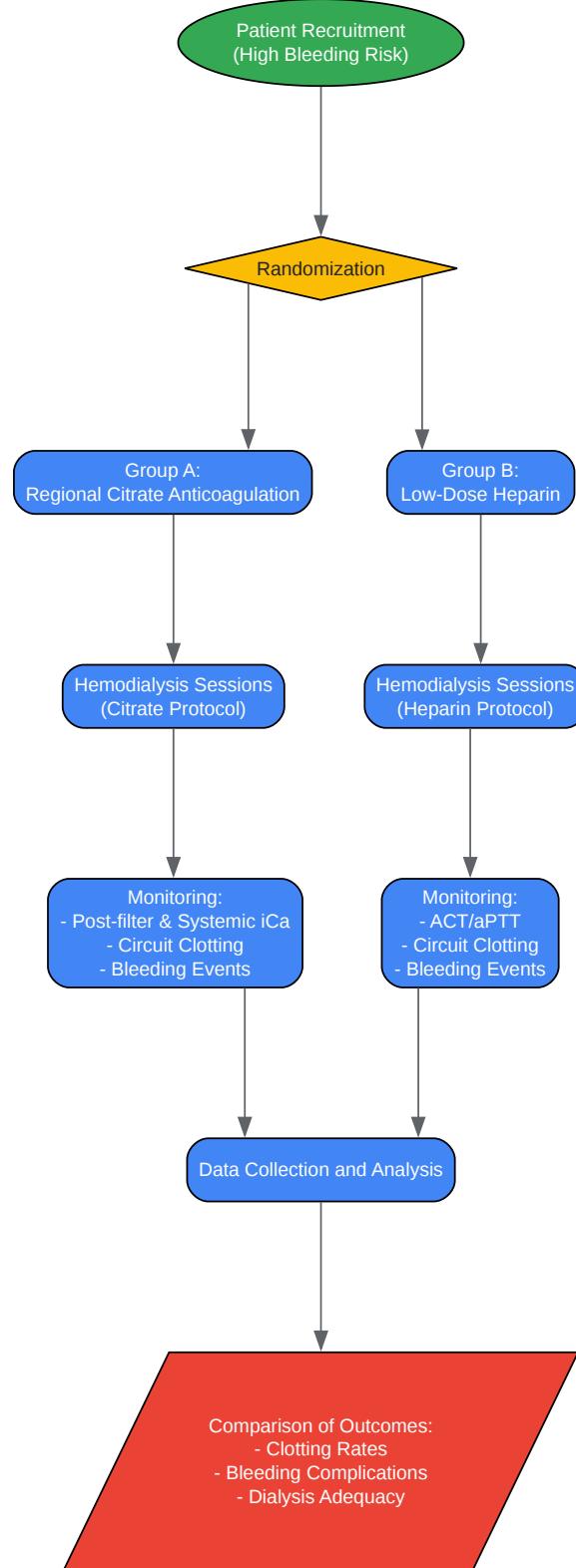
- Initiation of Hemodialysis:
- Establish vascular access and connect the patient to the hemodialysis circuit.
- Prime the circuit according to standard procedures.
- Begin infusion of the sodium citrate solution into the arterial line of the extracorporeal circuit (pre-dialyzer). The initial infusion rate is typically based on the blood flow rate. For a blood flow of 300 mL/min, an initial citrate infusion might be around 375 mL/h.[\[4\]](#)
- Use calcium-free dialysate.[\[8\]](#)
- Begin infusion of the calcium chloride solution into the venous return line (post-dialyzer) to replace calcium lost in the dialysate and to maintain systemic normocalcemia. The initial infusion rate is also calculated based on the blood flow rate.[\[4\]](#)

Protocol 2: Evaluation of Anticoagulant Efficacy (Dialyzer Clotting Score)

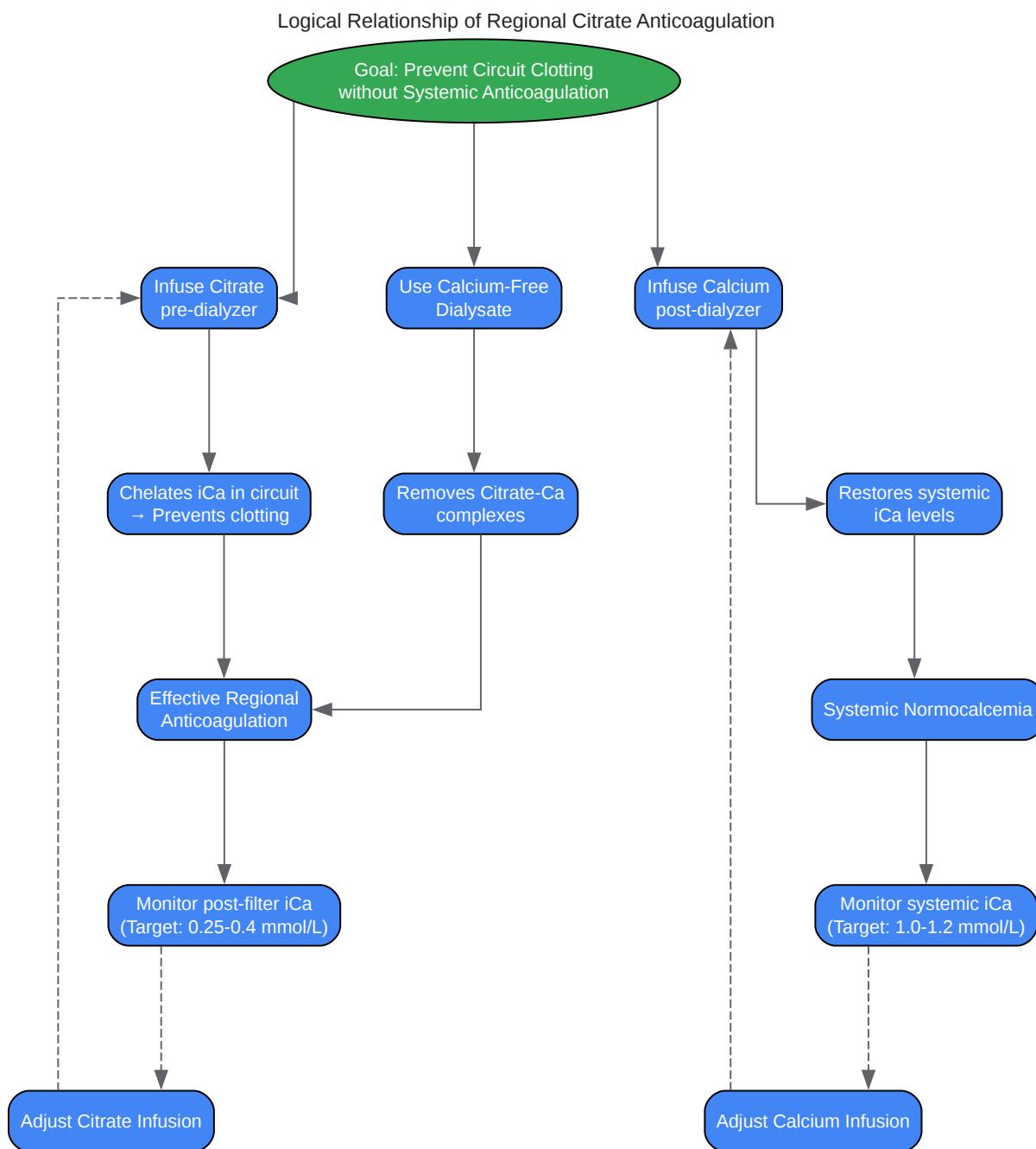
This protocol is based on a study comparing different anticoagulation modes.

1. Materials:

- Used hemodialyzers from sessions with different anticoagulants (e.g., citrate, heparin).
- Scanning Electron Microscope (SEM).
- Phosphate-buffered saline (PBS).


- Glutaraldehyde solution (2.5%).
- Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%).
- Critical point drying apparatus.
- Sputter coater with gold-palladium.

2. Procedure:


- Sample Preparation:
- At the end of the hemodialysis session, rinse the dialyzer with PBS.
- Fix the dialyzer by perfusing with 2.5% glutaraldehyde solution for at least 2 hours.
- Cut segments from the dialyzer hollow fibers.
- Dehydrate the segments through a graded series of ethanol.
- Perform critical point drying.
- Mount the dried segments on stubs and sputter-coat with gold-palladium.

Experimental Workflow and Logical Relationships

Clinical Trial Workflow: Citrate vs. Heparin Anticoagulation

[Click to download full resolution via product page](#)

Caption: Workflow for a Clinical Trial Comparing Citrate and Heparin.

[Click to download full resolution via product page](#)

Caption: Logical Relationship of the Regional Citrate Anticoagulation Process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Use of tri-sodium citrate in hemodialysis [acutearetesting.org]
- 2. Use of regional citrate anticoagulation with medium cut-off membrane: pilot report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Regional citrate anticoagulation in hemodialysis: an observational study of safety, efficacy, and effect on calcium balance during routine care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional citrate anticoagulation protocol suitable for intermittent hemodialysis and post-dilution hemodiafiltration - ProQuest [proquest.com]
- 6. Randomized, clinical trial comparison of trisodium citrate 30% and heparin as catheter-locking solution in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Disodium Citrate as an Anticoagulant in Hemodialysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093818#disodium-citrate-as-an-anticoagulant-in-hemodialysis-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com